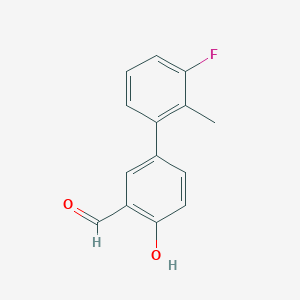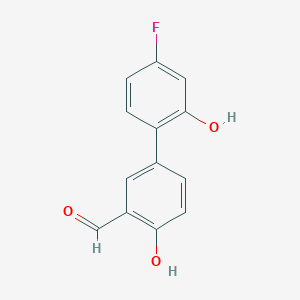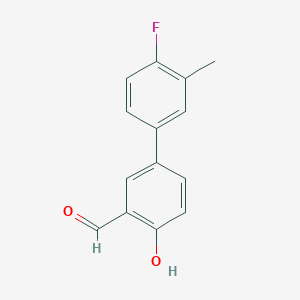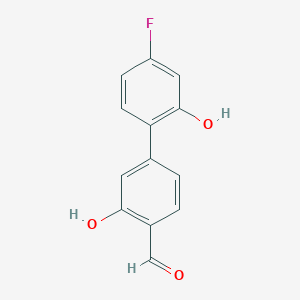
6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% (6-FMPF-2FP) is a synthetic compound with a wide range of applications in scientific research. It has been used for a variety of purposes, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an analytical standard. 6-FMPF-2FP has been studied for its potential to induce apoptosis in cancer cells, as well as its ability to inhibit the growth of certain bacterial species.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an analytical standard. It has also been studied for its potential to induce apoptosis in cancer cells, as well as its ability to inhibit the growth of certain bacterial species. In addition, it has been used as a starting material in the synthesis of other compounds, such as 4-fluoro-3-methylphenyl formate and 4-fluoro-3-methylphenyl acetate.
Wirkmechanismus
The exact mechanism of action of 6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins and lipids, as well as by inducing apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of certain bacterial species, likely by disrupting the cell wall.
Biochemical and Physiological Effects
6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, as well as inhibit the growth of certain bacterial species. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% in lab experiments is its high purity. It is available in 95% purity, which makes it ideal for use in a variety of scientific applications. However, it is important to note that 6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is a synthetic compound and may have toxic effects in humans and animals. Therefore, it should be used with caution and only in a laboratory setting.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%. These include further studies into its mechanism of action, its potential to induce apoptosis in cancer cells, and its ability to inhibit the growth of certain bacterial species. In addition, further research could be conducted into its potential applications in pharmaceuticals and other industries. Finally, additional studies could be conducted into its potential toxic effects in humans and animals.
Synthesemethoden
6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is synthesized through a multi-step process involving the reaction of 4-fluoro-3-methylphenol with formic acid. The first step involves the reaction of 4-fluoro-3-methylphenol with formic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is 6-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%. The second step involves the purification of the compound through recrystallization. The recrystallized product is then characterized using a variety of analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-7-10(5-6-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUFLWEHXUCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685097 |
Source


|
| Record name | 4'-Fluoro-2-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluoro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1261987-78-3 |
Source


|
| Record name | 4'-Fluoro-2-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














